

# Cost-effectiveness analysis of Inclisiran compared to other lipid-lowering therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | AS-Inclisiran sodium |           |
| Cat. No.:            | B15603270            | Get Quote |

# Inclisiran's Cost-Effectiveness in Lipid Management: A Comparative Analysis

A deep dive into the economic viability of inclisiran reveals a complex picture, with its cost-effectiveness being highly dependent on pricing, patient population, and the willingness-to-pay thresholds of different healthcare systems. When benchmarked against other lipid-lowering therapies, inclisiran, a novel small interfering RNA (siRNA) therapeutic, demonstrates clinical efficacy in reducing low-density lipoprotein cholesterol (LDL-C) but its position as a cost-effective option varies significantly across different analyses.

Inclisiran offers a distinct mechanism of action by inhibiting the synthesis of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a key role in the degradation of LDL receptors. This leads to a significant and sustained reduction in LDL-C levels with a convenient dosing schedule of twice a year after an initial loading dose. However, its higher acquisition cost compared to established therapies like statins and ezetimibe necessitates rigorous economic evaluation.

### **Comparative Cost-Effectiveness Data**

Cost-effectiveness analyses of inclisiran have been conducted in various countries, yielding a range of Incremental Cost-Effectiveness Ratios (ICERs), which represent the additional cost for each Quality-Adjusted Life Year (QALY) gained. A lower ICER generally indicates better value for money. The following tables summarize the key quantitative data from several studies,







comparing inclisiran with standard of care (SoC), which typically includes maximally tolerated statins with or without ezetimibe, and other PCSK9 inhibitors like evolocumab and alirocumab.



| Study/Cou<br>ntry                   | Patient<br>Population                                           | Comparat<br>or  | Increment<br>al Costs | Increment<br>al QALYs | ICER                                                      | Key<br>Conclusio<br>n                                                                                                      |
|-------------------------------------|-----------------------------------------------------------------|-----------------|-----------------------|-----------------------|-----------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| CADTH<br>(Canada)                   | Atheroscler otic Cardiovasc ular Disease (ASCVD)                | SoC             | \$59,990              | 0.77                  | \$77,705<br>per QALY                                      | A 32% price reduction would be required for inclisiran to be considered cost- effective at a \$50,000/Q ALY threshold. [1] |
| CADTH<br>(Canada)                   | Heterozygo<br>us Familial<br>Hyperchole<br>sterolemia<br>(HeFH) | SoC             | -                     | -                     | Cost-<br>minimizatio<br>n analysis<br>vs. other<br>PCSK9i | A price reduction of 1-2% was needed for inclisiran to be less expensive than alirocumab or evolocuma b.[1]                |
| Monash<br>University<br>(Australia) | ASCVD                                                           | Statin<br>alone | AU\$58,965            | 0.468                 | AU\$125,73<br>2 per<br>QALY                               | Not cost-<br>effective at<br>the<br>assumed<br>price; a                                                                    |



|                       |                                                                     |     |   |       |                                                     | 60% price reduction is needed to meet the AU\$50,000 willingness -to-pay threshold. [2][3][4]                                        |
|-----------------------|---------------------------------------------------------------------|-----|---|-------|-----------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Singapore<br>Analysis | Primary<br>hyperchole<br>sterolemia<br>or mixed<br>dyslipidemi<br>a | SoC | - | -     | S<br>35, 658 – <i>\$</i> 35,<br>163,896<br>per QALY | Cost- effective in patients with ASCVD and secondary 658-S prevention HeFH at a willingness -to-pay threshold of S\$45,000/ QALY.[5] |
| Swiss<br>Analysis     | Secondary<br>cardiovasc<br>ular<br>prevention                       | SoC | - | 0.291 | CHF<br>21,107 -<br>CHF<br>228,040<br>per QALY       | Cost- effective at a willingness -to-pay of CHF 30,000 if priced at CHF 500 per dose, but not at CHF 3,000                           |



|                              |                  |                                 |                   |      |                                                  | per dose.<br>[6]                                                                                                                                       |
|------------------------------|------------------|---------------------------------|-------------------|------|--------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|
| US<br>Threshold<br>Analysis  | ASCVD            | SoC                             | -                 | -    | \$51,686<br>per QALY<br>(at<br>\$3,250/dos<br>e) | cost- effective at willingness -to-pay thresholds of \$100,000 and \$150,000 per QALY at an annual price of \$9,973 and \$13,563, respectivel y.[7][8] |
| China<br>Analysis            | Dyslipidemi<br>a | Statin<br>alone                 | RMB<br>449,233.56 | 0.21 | RMB<br>2,127,756.<br>78 per<br>QALY              | Not cost-<br>effective at<br>the current<br>price; an<br>88% price<br>reduction<br>would be<br>needed.[9]                                              |
| China<br>Analysis<br>(ASCVD) | ASCVD            | Statin<br>monothera<br>py (SoC) |                   |      | CNY<br>586,119<br>per QALY                       | Not cost- effective compared to evolocuma b + SoC (ICER: CNY 168,066                                                                                   |



per QALY) at current pricing.[10] [11]

## **Experimental Protocols: Modeling the Long-Term Impact**

The cost-effectiveness of lipid-lowering therapies is typically evaluated using decision-analytic models, most commonly state-transition Markov models.[2][5][12] These models simulate the lifetime course of a hypothetical cohort of patients, tracking their progression through different health states and accumulating costs and health outcomes (measured in QALYs).

#### **Key Components of the Markov Models:**

- Model Structure: The models are generally structured to represent the natural history of
  cardiovascular disease. A common structure includes health states such as 'alive with
  cardiovascular disease (CVD)', 'alive with recurrent CVD', and 'dead'.[2][4] More complex
  models may include up to 15 health states, differentiating by the time from a previous
  cardiovascular event and including states like unstable angina, myocardial infarction, stroke,
  and revascularization.[7]
- Patient Population: The characteristics of the patient cohort are based on data from pivotal clinical trials such as the ORION trials for inclisiran (ORION-9, ORION-10, and ORION-11).
   [2][5][7] The populations typically include patients with established ASCVD or HeFH who have elevated LDL-C despite being on maximally tolerated statin therapy.[1][12]
- Treatment Effects: The efficacy of inclisiran and comparator treatments in reducing LDL-C is derived from clinical trial data.[7] This reduction in LDL-C is then translated into a reduction in the risk of major adverse cardiovascular events (MACE) using established relationships from large meta-analyses of lipid-lowering therapies.[7][12]
- Costs: The models incorporate various costs from a healthcare system perspective, including drug acquisition and administration costs, costs of managing cardiovascular events, and routine care costs.[2][12]



- Utilities: Health state utilities, which represent the quality of life associated with each health state, are sourced from published literature.
- Time Horizon and Discounting: A lifetime horizon is typically adopted to capture the full long-term costs and benefits of treatment.[1][2][12] Both costs and health outcomes are discounted at an annual rate (e.g., 3% or 5%) to reflect their present value.[2][12]

The following diagram illustrates a generalized workflow for a cost-effectiveness analysis using a Markov model.



Click to download full resolution via product page



A generalized workflow for cost-effectiveness analysis.

#### **Signaling Pathways of Lipid-Lowering Therapies**

The primary lipid-lowering therapies compared in these analyses have distinct mechanisms of action, which are crucial to understanding their biological effects.

#### **Inclisiran's Mechanism of Action**

Inclisiran is a small interfering RNA (siRNA) that specifically targets the messenger RNA (mRNA) for PCSK9 in the liver. This leads to the degradation of PCSK9 mRNA, thereby preventing the synthesis of the PCSK9 protein. With lower levels of PCSK9, the degradation of LDL receptors on the surface of hepatocytes is reduced. This results in more LDL receptors being available to clear LDL-C from the bloodstream.[2][3][4]



Click to download full resolution via product page

Mechanism of action of Inclisiran in the hepatocyte.

### Comparative Mechanisms: Statins and PCSK9 Monoclonal Antibodies

Statins, the cornerstone of lipid-lowering therapy, work by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway in the liver. This reduction in intracellular cholesterol leads to an upregulation of LDL receptors.

PCSK9 monoclonal antibodies (e.g., evolocumab, alirocumab) are injectable antibodies that bind to circulating PCSK9 protein, preventing it from binding to LDL receptors. This also leads to an increased number of LDL receptors on the cell surface to clear LDL-C.



The following diagram illustrates the logical relationship between these different therapeutic approaches in managing LDL-C levels.



Click to download full resolution via product page

Logical relationships of different lipid-lowering therapies.

In conclusion, while inclisiran presents a promising and convenient option for significant LDL-C reduction, its cost-effectiveness is a critical factor for its widespread adoption. The economic evaluations highlight that substantial price reductions may be necessary for it to be considered a cost-effective treatment in many healthcare systems, particularly when compared to the standard of care. As with any novel therapy, ongoing research and real-world evidence will continue to refine our understanding of its long-term value in the management of hypercholesterolemia and the prevention of cardiovascular disease.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacoeconomic Review Inclisiran (Leqvio) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. Inclisiran as Adjunct Lipid-Lowering Therapy for Patients with Cardiovascular Disease: A Cost-Effectiveness Analysis [ideas.repec.org]
- 4. Inclisiran as Adjunct Lipid-Lowering Therapy for Patients with Cardiovascular Disease: A Cost-Effectiveness Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost-Effectiveness Analysis of Inclisiran for the Treatment of Primary Hypercholesterolemia or Mixed Dyslipidemia in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cost Effectiveness of Inclisiran in Atherosclerotic Cardiovascular Patients with Elevated Low-Density Lipoprotein Cholesterol Despite Statin Use: A Threshold Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The combination use of inclisiran and statins versus statins alone in the treatment of dyslipidemia in mainland China: a cost-effectiveness analysis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Cost-Effectiveness Analysis of Evolocumab or Inclisiran in Combination with Statins Versus Statin Monotherapy Among Patients with ASCVD in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. icer.org [icer.org]
- To cite this document: BenchChem. [Cost-effectiveness analysis of Inclisiran compared to other lipid-lowering therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603270#cost-effectiveness-analysis-of-inclisirancompared-to-other-lipid-lowering-therapies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com